4-(4-Fluorophenyl)-3,6-bis(4-methylphenyl)pyridazine
Description
Properties
IUPAC Name |
4-(4-fluorophenyl)-3,6-bis(4-methylphenyl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2/c1-16-3-7-19(8-4-16)23-15-22(18-11-13-21(25)14-12-18)24(27-26-23)20-9-5-17(2)6-10-20/h3-15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYLNLFPTPZDKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C(=C2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-3,6-bis(4-methylphenyl)pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzaldehyde with 4-methylbenzaldehyde in the presence of hydrazine hydrate, followed by cyclization to form the pyridazine ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-3,6-bis(4-methylphenyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce the corresponding amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that pyridazine derivatives exhibit significant anticancer properties. For instance, compounds similar to 4-(4-Fluorophenyl)-3,6-bis(4-methylphenyl)pyridazine have been shown to induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation and survival .
Anti-inflammatory Effects
Pyridazine derivatives have been evaluated for their anti-inflammatory properties, particularly in models of acute inflammation. Research shows that these compounds can inhibit cyclooxygenase-2 (COX-2) activity, which is associated with reduced production of inflammatory mediators such as prostaglandins. This makes them potential candidates for developing new anti-inflammatory drugs .
Neuroprotective Properties
There is growing interest in the neuroprotective effects of pyridazine compounds. Studies suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Antimicrobial Activity
The antimicrobial efficacy of pyridazine derivatives has also been documented. Compounds similar to this compound have demonstrated activity against a range of bacterial strains and fungi, suggesting their potential use in treating infectious diseases .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-3,6-bis(4-methylphenyl)pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluorophenyl)pyridazine
- 3,6-Bis(4-methylphenyl)pyridazine
- 4-(4-Methoxyphenyl)-3,6-bis(4-methylphenyl)pyridazine
Uniqueness
4-(4-Fluorophenyl)-3,6-bis(4-methylphenyl)pyridazine is unique due to the presence of both fluorophenyl and methylphenyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability and specificity in various applications.
Biological Activity
4-(4-Fluorophenyl)-3,6-bis(4-methylphenyl)pyridazine is a heterocyclic compound belonging to the pyridazine family, known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 302.34 g/mol. Its structure features two 4-methylphenyl groups at the 3 and 6 positions of the pyridazine ring, along with a fluorophenyl group at the 4 position.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. It is hypothesized that it may function as an enzyme inhibitor by binding to the active sites of specific enzymes, thus modulating their activity. This interaction can lead to significant biological effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Antimicrobial Activity
Recent studies have indicated that pyridazine derivatives exhibit notable antimicrobial properties. For instance, research has shown that certain pyridazine compounds demonstrate significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from to mg/mL, indicating potent antibacterial effects .
| Compound | MIC (mg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 0.0039 - 0.025 | S. aureus, E. coli |
Anticancer Activity
The potential anticancer properties of this compound have also been explored in various studies. These investigations suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins. For example, one study demonstrated that similar pyridazine derivatives inhibited tumor growth in xenograft models .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has been evaluated for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses. The IC50 values for COX-1 and COX-2 inhibition have been reported as low as μM .
Case Studies
Several case studies have highlighted the efficacy of pyridazine derivatives in preclinical settings:
- Study on Antibacterial Activity : A study evaluating multiple pyridazine derivatives found that those with electron-withdrawing groups exhibited enhanced antibacterial activity against resistant strains .
- Anti-cancer Research : In vitro studies demonstrated that a related pyridazine compound significantly reduced cell viability in various cancer cell lines while sparing normal cells .
- Inflammation Model : In an animal model of inflammation, treatment with this compound resulted in a marked reduction in edema and inflammatory markers compared to controls .
Q & A
Basic Research Questions
How can researchers optimize the synthesis of 4-(4-Fluorophenyl)-3,6-bis(4-methylphenyl)pyridazine to improve yield and purity?
Methodological Answer:
- Statistical Design of Experiments (DoE): Use factorial designs to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. Central composite designs are particularly effective for non-linear relationships .
- Computational Reaction Path Analysis: Apply quantum chemical calculations (e.g., density functional theory) to predict reaction intermediates and transition states, minimizing trial-and-error approaches. Tools like GRRM or SCINE can automate this process .
- Purification Strategies: Utilize column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization in polar aprotic solvents (DMF/water mixtures) to isolate high-purity products .
What spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?
Methodological Answer:
- X-ray Diffraction (XRD): Single-crystal XRD at low temperatures (e.g., 173 K) provides precise bond lengths/angles and confirms regiochemistry of substituents. Use SHELX for refinement .
- Multinuclear NMR: Employ -NMR to confirm fluorophenyl substitution patterns and -NMR DEPT experiments to distinguish methyl and aromatic carbons .
- High-Resolution Mass Spectrometry (HRMS): Combine ESI or MALDI-TOF with isotopic pattern matching to validate molecular formula .
How can structure-activity relationships (SARs) guide initial biological testing of this compound?
Methodological Answer:
- Comparative Pharmacophore Mapping: Align the pyridazine core with known bioactive analogs (e.g., cardioactive pyridazinones) to predict targets like phosphodiesterase-III or platelet aggregation inhibitors .
- In Vitro Screening: Prioritize assays based on substituent effects: fluorophenyl groups often enhance metabolic stability, while methylphenyl moieties may influence lipophilicity and membrane permeability .
Advanced Research Questions
How can researchers resolve contradictions in reported pharmacological data for this compound?
Methodological Answer:
- Cross-Validation with Orthogonal Assays: If antiplatelet activity conflicts across studies, confirm results using both light transmission aggregometry (LTA) and flow cytometry-based platelet activation markers (e.g., P-selectin expression) .
- Metabolite Profiling: Use LC-MS/MS to rule out interference from degradation products or active metabolites in bioassays .
- Target Deconvolution: Apply chemical proteomics (e.g., affinity chromatography coupled with SILAC) to identify off-target interactions that may explain divergent results .
What computational strategies are effective for predicting this compound’s interaction with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Simulate ligand-receptor binding in explicit solvent (e.g., TIP3P water) to assess conformational stability of the fluorophenyl group in hydrophobic pockets .
- Free Energy Perturbation (FEP): Calculate binding affinity differences between this compound and analogs using FEP+ or alchemical methods in Schrödinger or AMBER .
- Machine Learning (ML) Models: Train graph neural networks (GNNs) on pyridazine bioactivity datasets (e.g., ChEMBL) to predict selectivity against kinase or GPCR targets .
How can researchers design derivatives to overcome solubility limitations while retaining activity?
Methodological Answer:
- Prodrug Strategies: Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to the methylphenyl substituents, balancing logP and aqueous solubility .
- Co-Crystallization Screening: Test co-formers like succinic acid or cyclodextrins to enhance dissolution rates without altering the core structure .
- Fragment-Based Drug Design (FBDD): Replace the 4-methylphenyl group with polar isosteres (e.g., pyridyl or morpholine) while monitoring activity via surface plasmon resonance (SPR) .
Notes
- Contradictions in Evidence: While highlights antiplatelet activity in pyridazinones, no direct data exists for this specific compound. Cross-referencing structural analogs ( ) is essential.
- Unreliable Sources: Avoid commercial platforms (e.g., 960化工网 in ) for physicochemical data; prioritize peer-reviewed XRD/NMR datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
